molecular formula C17H17Br2NO3 B288812 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one

6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one

Cat. No. B288812
M. Wt: 443.1 g/mol
InChI Key: LCXWIGWQUBAHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of coumarin derivatives and possesses unique properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one involves the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. This compound has been shown to exhibit selective toxicity towards cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on various systems of the body. It has been found to possess anti-inflammatory, analgesic, and immunomodulatory properties, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using this compound include its potential toxicity and the need for further investigation to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the investigation of 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one. These include the development of new drugs based on this compound for the treatment of cancer, inflammatory, and autoimmune diseases. Further investigation is also needed to determine the safety and efficacy of this compound in vivo and to identify its potential side effects. Additionally, the use of this compound in nanotechnology and material science applications is another area of future research.

Synthesis Methods

The synthesis of 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one involves the reaction of 6,8-dibromo-2H-chromen-2-one with 2-ethylpiperidine-1-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in good yield and purity.

Scientific Research Applications

6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antimicrobial, antifungal, and antioxidant properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C17H17Br2NO3

Molecular Weight

443.1 g/mol

IUPAC Name

6,8-dibromo-3-(2-ethylpiperidine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C17H17Br2NO3/c1-2-12-5-3-4-6-20(12)16(21)13-8-10-7-11(18)9-14(19)15(10)23-17(13)22/h7-9,12H,2-6H2,1H3

InChI Key

LCXWIGWQUBAHGZ-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Origin of Product

United States

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